molecular formula C21H19N3O2S B2867439 N-({7-methylimidazo[1,2-a]pyridin-2-yl}methyl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 868972-37-6

N-({7-methylimidazo[1,2-a]pyridin-2-yl}methyl)-[1,1'-biphenyl]-4-sulfonamide

Cat. No.: B2867439
CAS No.: 868972-37-6
M. Wt: 377.46
InChI Key: WWKNARFXUYEQGW-UHFFFAOYSA-N
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Description

N-({7-methylimidazo[1,2-a]pyridin-2-yl}methyl)-[1,1’-biphenyl]-4-sulfonamide is a complex organic compound that features a unique structure combining an imidazo[1,2-a]pyridine moiety with a biphenyl sulfonamide group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({7-methylimidazo[1,2-a]pyridin-2-yl}methyl)-[1,1’-biphenyl]-4-sulfonamide typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction conditions include:

Industrial Production Methods

Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and environmental benefits. The use of solid support catalysts such as Al2O3 and TiCl4 can also be employed to enhance the reaction .

Chemical Reactions Analysis

Types of Reactions

N-({7-methylimidazo[1,2-a]pyridin-2-yl}methyl)-[1,1’-biphenyl]-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation can introduce halogen atoms into the compound, while oxidation can lead to the formation of sulfoxides or sulfones .

Mechanism of Action

The mechanism of action of N-({7-methylimidazo[1,2-a]pyridin-2-yl}methyl)-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({7-methylimidazo[1,2-a]pyridin-2-yl}methyl)-[1,1’-biphenyl]-4-sulfonamide is unique due to its combination of the imidazo[1,2-a]pyridine and biphenyl sulfonamide moieties, which confer distinct chemical and biological properties .

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]-4-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-16-11-12-24-15-19(23-21(24)13-16)14-22-27(25,26)20-9-7-18(8-10-20)17-5-3-2-4-6-17/h2-13,15,22H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKNARFXUYEQGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)CNS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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